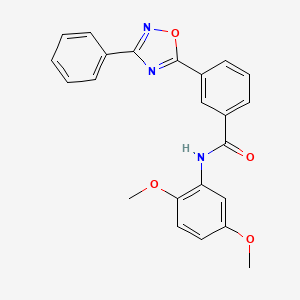![molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1](/img/structure/B1649726.png)
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
Übersicht
Beschreibung
Synthesis Analysis
Several studies have reported the synthesis of this compound. For instance, it was isolated from the leaves of Ginkgo biloba. It was also synthesized via indium-mediated coupling. Furthermore, it was synthesized as a polyunsaturated constituent of phenolic lipids.Molecular Structure Analysis
The molecule contains a total of 57 bonds. There are 25 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it was used as a reactant in the environmental degradation of biphenyl by Pseudomonas putida. It was also involved in the meta-C–H olefination of benzoic acid derivatives.Physical And Chemical Properties Analysis
The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 3 Oxygen atoms, making a total of 57 atoms . The molecular weight of 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the chemical formula .Wissenschaftliche Forschungsanwendungen
Isolation from Ginkgo biloba
In a study by Deguchi et al. (2014), new compounds including 2-hydroxy-6-(10′-hydroxypentadec-11′(E)-en-1-yl)benzoic acid were isolated from the leaves of Ginkgo biloba. These compounds showed moderate lipid droplets accumulation inhibitory activity in mouse pre-adipocyte cell lines (Deguchi et al., 2014).
Role in Reactive Oxygen Species Detection
Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species. These probes selectively detected hydroxyl radicals and reactive intermediates of peroxidase, distinguishing specific reactive oxygen species in living cells (Setsukinai et al., 2003).
Environmental Degradation of Biphenyl
Research by Catelani et al. (1973) identified 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid as a product in the degradation of biphenyl by Pseudomonas putida. This study provided insight into the biodegradation pathways of aromatic compounds in the environment (Catelani et al., 1973).
Indium-Mediated Carbon–Carbon Coupling
In a study by Mague et al. (1998), 2-(1-Phenyl-1,3-butadien-2-yl)benzoic acid was synthesized via indium-mediated coupling. This research explored novel synthetic pathways for creating complex organic compounds (Mague et al., 1998).
Synthesis of Polyunsaturated Constituents
Tyman and Visani (1997) synthesized polyunsaturated constituents of phenolic lipids, including 2-hydroxy-6-[(ZZ)-pentadeca-8,11-dienyl]benzoic acid, offering insights into the synthesis of biologically active lipid molecules (Tyman & Visani, 1997).
Anti-Inflammatory Constituents from Melicope semecarpifolia
Chen et al. (2008) isolated new benzoic acid derivatives from Melicope semecarpifolia, which exhibited potent inhibition on superoxide anion generation and elastase release, indicating potential anti-inflammatory applications (Chen et al., 2008).
Meta-C–H Functionalizations of Benzoic Acid Derivatives
Li et al. (2016) reported on the meta-C–H olefination of benzoic acid derivatives, which provides a method for selective chemical modifications essential in organic synthesis (Li et al., 2016).
Microbial Dihydroxylation of Benzoic Acid
Myers et al. (2001) found that dihydroxylation of benzoic acid by Alcaligenes eutrophus leads to a variety of structurally unique and chemically functionalized cyclohexanecarboxylic acids, useful in organic synthesis (Myers et al., 2001).
Eigenschaften
IUPAC Name |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-3-4-14-19(20-16-11-12-17-21(20)22(24)25)15-10-8-6-5-7-9-13-18(2)23/h5-6,8,10-12,16-19,23H,3-4,7,9,13-15H2,1-2H3,(H,24,25)/b6-5+,10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDNWAYCRJADHT-VOFQGDAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C/C=C\C=C\CCCC(C)O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- | |
CAS RN |
103904-74-1 | |
| Record name | Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103904741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)

![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)


![3-(4-Fluorophenyl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B1649659.png)
![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)

![Ethyl 1-{[(7-oxo-2-phenyl-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio]acetyl}piperidine-3-carboxylate](/img/structure/B1649665.png)